Lead salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Topical Delivery of Salicylates

Specific Scientific Field: Pharmaceutical Science and Drug Delivery

Application Summary: Salicylic acid and methyl salicylate, which are related to lead salicylate, are widely used topical salicylates for keratolytic and anti-inflammatory actions, respectively . The formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions .

Methods of Application: The review summarizes both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .

Results or Outcomes: The investigations of topical delivery strategies for methyl salicylate are limited. The pharmacokinetics and metabolisms of both salicylate compounds are discussed .

Phytoextraction of Heavy Metals

Specific Scientific Field: Environmental Science and Bioremediation

Application Summary: Exogenous salicylate application can affect the accumulation of heavy metals like lead (Pb) and copper (Cu) in plants . This has implications for the phytoextraction of these metals from contaminated environments .

Methods of Application: In a study, Lemna gibba was exposed to 5, 10, and 25 μM Pb and Cu for six days in the presence and absence of sodium salicylate (SA) (0.1, 0.5, and 1 mM) .

Results or Outcomes: At all concentrations tested, SA application decreased Pb accumulation. On the other hand, application of 0.5 mM SA increased Cu accumulation .

Drought-Tolerance in Wheat

Specific Scientific Field: Agricultural Science and Plant Physiology

Application Summary: Exogenous applications of salicylic acid (SA), a compound related to lead salicylate, have been used to improve drought-tolerance in wheat during reproductive growth stages .

Methods of Application: In a controlled pot study, wheat plants were subjected to two soil water conditions (85% field capacity: well-watered, 50% field capacity: water-deficient) during reproductive growth stages. The plants were treated with exogenous applications of SA, zinc (Zn), and glycine betaine (GB) .

Results or Outcomes: Under drought conditions, exogenous applications of SA, Zn, and GB increased the grain yield pot −1 by 27.99%, 15.23%, and 37.36%, respectively, as compared to the control treatment . The treatments also decreased the contents of hydrogen peroxide (H2O2), superoxide anion radical (O2•−), and malonaldehyde (MDA), and elevated the harmful oxidation to cell lipids in plants .

Siderophore Synthesis

Specific Scientific Field: Microbiology and Biochemistry

Application Summary: Salicylate monooxygenase, an enzyme that converts salicylate into catechol (1, 2-dihydroxybenzene), is important for salicyl-derived siderophore synthesis . Siderophores are iron-chelating compounds produced by microorganisms and plants under conditions of iron deficiency.

Methods of Application: This application involves the use of salicylate monooxygenase, which is encoded by a specific module of the NRPS biosynthetic gene clusters .

Results or Outcomes: The conversion of salicylate into catechol by salicylate monooxygenase is a key step in the synthesis of siderophores . This has implications for the survival and growth of microorganisms in iron-deficient environments.

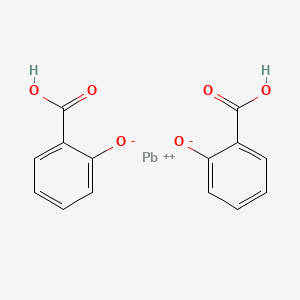

Lead salicylate is a chemical compound formed from the reaction of lead oxide and salicylic acid. It exists in various forms, including pentabasic lead salicylate, monobasic lead salicylate, and normal lead salicylate. The compound is characterized by its white crystalline appearance and is notable for its applications in various fields, including medicine and materials science. Lead salicylate is recognized for its unique properties, which stem from the combination of lead and salicylic acid, a compound known for its anti-inflammatory and analgesic effects.

- Formation of Pentabasic Lead Salicylate:

- Initially, lead oxide reacts with salicylic acid to form pentabasic lead salicylate. This reaction occurs at room temperature and involves the gradual addition of salicylic acid to a slurry of lead oxide.

- The pH of the mixture decreases from approximately 9.9 to 8.3 during this stage, indicating the formation of the pentabasic salt .

- Conversion to Monobasic Lead Salicylate:

- Formation of Normal Lead Salicylate:

These reactions highlight the sequential nature of salt formation based on the stoichiometry of reactants.

Lead salicylate can be synthesized through several methods:

- Direct Reaction Method:

- Alternative Synthesis Approaches:

- Use of Ionic Liquids:

Lead salicylate finds applications across several domains:

- Pharmaceuticals: Its derivative compounds are utilized in formulations aimed at treating inflammation and pain.

- Industrial Uses: It serves as a pigment in paints due to its stability and color properties.

- Research: Used in studies exploring metal ion interactions with biological systems.

Research on interaction studies involving lead salicylate often focuses on its effects on biological systems, particularly regarding metal ion toxicity:

- Studies have demonstrated that salicylic acid can alter ion permeability in plant cells, potentially mitigating lead-induced toxicity by enhancing metal ion accumulation without causing significant damage .

- The protective role of exogenous salicylates against DNA damage caused by heavy metals has also been investigated, suggesting potential therapeutic applications in phytoremediation strategies.

Several compounds share similarities with lead salicylate due to their structural or functional characteristics. Below is a comparison highlighting their uniqueness:

| Compound | Formula | Notable Features |

|---|---|---|

| Salicylic Acid | C₇H₆O₃ | Precursor to acetylsalicylic acid (aspirin); anti-inflammatory properties. |

| Sodium Salicylate | C₇H₅NaO₃ | Water-soluble; used in various pharmaceutical formulations. |

| Calcium Salicylate | C₇H₆CaO₃ | Less toxic than lead; used in similar applications without heavy metal risks. |

| Bismuth Salicylate | C₉H₉BiO₄ | Used for gastrointestinal ailments; less toxic alternative to lead compounds. |

Lead salicylate's uniqueness lies in its specific interactions as a heavy metal compound combined with bioactive components like salicylic acid, which can impart distinct biological activities not observed in other similar compounds.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

General Manufacturing Information

Dates

2: Wu H, Xu FL, Yin Y, Da P, You XD, Xu HM, Tang Y. Salicylate-induced changes in immediate-early genes in the hippocampal CA1 area. Mol Med Rep. 2015 Aug;12(2):1625-30. doi: 10.3892/mmr.2015.3608. Epub 2015 Apr 14. PubMed PMID: 25873216; PubMed Central PMCID: PMC4464479.

3: Azimi L, Kachooeian M, Khodagholi F, Yans A, Heysieattalab S, Vakilzadeh G, Vosoughi N, Sanati M, Taghizadeh G, Sharifzadeh M. Protective effects of salicylate on PKA inhibitor (H-89)-induced spatial memory deficit via lessening autophagy and apoptosis in rats. Pharmacol Biochem Behav. 2016 Nov - Dec;150-151:158-169. doi: 10.1016/j.pbb.2016.10.008. Epub 2016 Oct 27. PubMed PMID: 27984096.

4: Szczuko M, Romaniuk R. [Low salicylate diet and the possibility of nutrient deficiencies]. Pomeranian J Life Sci. 2016;62(4):18-24. Polish. PubMed PMID: 29537784.

5: Xiong J, Koopal LK, Tan W, Fang L, Wang M, Zhao W, Liu F, Zhang J, Weng L. Lead binding to soil fulvic and humic acids: NICA-Donnan modeling and XAFS spectroscopy. Environ Sci Technol. 2013 Oct 15;47(20):11634-42. doi: 10.1021/es402123v. Epub 2013 Oct 1. PubMed PMID: 24040886.

6: Glisson JK, Vesa TS, Bowling MR. Current management of salicylate-induced pulmonary edema. South Med J. 2011 Mar;104(3):225-32. doi: 10.1097/SMJ.0b013e318205e548. Review. PubMed PMID: 21297545.

7: Sonawale SB, Ghalsasi YV, Argekar AP. Extraction of lead(II) and copper(II) from salicylate media by tributylphosphine oxide. Anal Sci. 2001 Feb;17(2):285-9. PubMed PMID: 11990542.

8: Azimi L, Pourmotabbed A, Ghadami MR, Nedaei SE, Pourmotabbed T. Effects of Peripheral and Intra-hippocampal Administration of Sodium Salicylate on Spatial Learning and Memory of Rats. Iran J Basic Med Sci. 2012 Mar;15(2):709-18. PubMed PMID: 23493500; PubMed Central PMCID: PMC3586878.

9: Zou QZ, Shang XL. Effect of salicylate on the large GABAergic neurons in the inferior colliculus of rats. Acta Neurol Belg. 2012 Dec;112(4):367-74. doi: 10.1007/s13760-012-0090-5. Epub 2012 May 30. PubMed PMID: 22644808.

10: Rostás M, Winter TR, Borkowski L, Zeier J. Copper and herbivory lead to priming and synergism in phytohormones and plant volatiles in the absence of salicylate-jasmonate antagonism. Plant Signal Behav. 2013 Jun;8(6):e24264. doi: 10.4161/psb.24264. Epub 2013 Mar 21. PubMed PMID: 23518582; PubMed Central PMCID: PMC3906318.

11: Zander E, Seifert H, Higgins PG. Effects of Saline, an Ambient Acidic Environment, and Sodium Salicylate on OXA-Mediated Carbapenem Resistance in Acinetobacter baumannii. Antimicrob Agents Chemother. 2016 May 23;60(6):3415-8. doi: 10.1128/AAC.03010-15. Print 2016 Jun. PubMed PMID: 27001819; PubMed Central PMCID: PMC4879364.

12: Zahmatkash M, Vafaeenasab MR. Comparing analgesic effects of a topical herbal mixed medicine with salicylate in patients with knee osteoarthritis. Pak J Biol Sci. 2011 Jul 1;14(13):715-9. PubMed PMID: 22308653.

13: Chyka PA, Erdman AR, Christianson G, Wax PM, Booze LL, Manoguerra AS, Caravati EM, Nelson LS, Olson KR, Cobaugh DJ, Scharman EJ, Woolf AD, Troutman WG; Americal Association of Poison Control Centers; Healthcare Systems Bureau, Health Resources and Sevices Administration, Department of Health and Human Services. Salicylate poisoning: an evidence-based consensus guideline for out-of-hospital management. Clin Toxicol (Phila). 2007;45(2):95-131. PubMed PMID: 17364628.

14: Chen GD, Radziwon KE, Kashanian N, Manohar S, Salvi R. Salicylate-induced auditory perceptual disorders and plastic changes in nonclassical auditory centers in rats. Neural Plast. 2014;2014:658741. doi: 10.1155/2014/658741. Epub 2014 May 7. PubMed PMID: 24891959; PubMed Central PMCID: PMC4033555.

15: Liu T, Song T, Zhang X, Yuan H, Su L, Li W, Xu J, Liu S, Chen L, Chen T, Zhang M, Gu L, Zhang B, Dou D. Unconventionally secreted effectors of two filamentous pathogens target plant salicylate biosynthesis. Nat Commun. 2014 Aug 26;5:4686. doi: 10.1038/ncomms5686. PubMed PMID: 25156390; PubMed Central PMCID: PMC4348438.

16: Sajjadi P, Khodayar MJ, Sharif Makhmalzadeh B, Rezaee S. Percutaneous absorption of salicylic Acid after administration of trolamine salicylate cream in rats with transcutol(®) and eucalyptus oil pre-treated skin. Adv Pharm Bull. 2013;3(2):295-301. doi: 10.5681/apb.2013.048. Epub 2013 Aug 20. PubMed PMID: 24312851; PubMed Central PMCID: PMC3848229.

17: Skypala IJ, Williams M, Reeves L, Meyer R, Venter C. Sensitivity to food additives, vaso-active amines and salicylates: a review of the evidence. Clin Transl Allergy. 2015 Oct 13;5:34. doi: 10.1186/s13601-015-0078-3. eCollection 2015. Review. PubMed PMID: 26468368; PubMed Central PMCID: PMC4604636.

18: Hwang JH, Chen JC, Yang SY, Wang MF, Chan YC. Expression of tumor necrosis factor-α and interleukin-1β genes in the cochlea and inferior colliculus in salicylate-induced tinnitus. J Neuroinflammation. 2011 Apr 9;8:30. doi: 10.1186/1742-2094-8-30. PubMed PMID: 21477330; PubMed Central PMCID: PMC3087687.

19: Mani A, Kumar PP, Chakkaravarthi G. Crystal structure of 2,5-di-methyl-anilinium salicylate. Acta Crystallogr E Crystallogr Commun. 2015 Aug 6;71(Pt 9):o643-4. doi: 10.1107/S2056989015014401. eCollection 2015 Sep 1. PubMed PMID: 26396881; PubMed Central PMCID: PMC4555438.

20: Yang L, Li B, Xue Q, Huo Y, Wang G. catena-Poly[[(1,10-phenanthroline)lead(II)]bis-(μ-5-chloro-2-hy-droxy-benzoato)]. Acta Crystallogr Sect E Struct Rep Online. 2010 Jul 21;66(Pt 8):m987. doi: 10.1107/S1600536810023561. PubMed PMID: 21588208; PubMed Central PMCID: PMC3007493.